3-Ethyl-4-fluorobenzoic acid
Overview
Description
3-Ethyl-4-fluorobenzoic acid is a derivative of benzoic acid carboxylic acid . It is a white to light yellow crystal powder that poses a significantly acidic nature . It is used as an intermediate in organic synthesis and pharmaceutical intermediates .
Synthesis Analysis
The synthesis of 3-Ethyl-4-fluorobenzoic acid can be achieved via the Schiemann reaction, in which a 4-aminobenzoic acid, protected as the ethyl ester, is diazotised and then fluoride introduced using tetrafluoroborate . Hydrolysis of the ester converts it back to the free acid .Molecular Structure Analysis
The molecular structure of 3-Ethyl-4-fluorobenzoic acid is represented by the InChI code1S/C9H9FO2/c1-2-6-5-7 (9 (11)12)3-4-8 (6)10/h3-5H,2H2,1H3, (H,11,12)
. The molecular weight of this compound is 168.17 . Physical And Chemical Properties Analysis
3-Ethyl-4-fluorobenzoic acid is a white to light yellow crystal powder . It has a significantly acidic nature .Scientific Research Applications
Antituberculosis Activity
Research has revealed the potential of 4-fluorobenzoic acid derivatives in combating tuberculosis. Specifically, certain hydrazide-hydrazones based on 4-substituted benzoic acid, including 4-fluorobenzoic acid, have been synthesized and shown notable inhibitory activity against Mycobacterium tuberculosis H37Rv. These findings highlight a promising direction for developing new anti-tubercular agents (Koçyiğit-Kaymakçioğlu et al., 2006).
Fluorination in Medicinal Chemistry
The fluorination of benzoic acid derivatives, including 4-fluorobenzoic acid, is a significant process in medicinal chemistry, particularly for drug synthesis. For instance, the fluorination of ethyl 4-(trimethylammonium triflate)benzoate yields ethyl 4-[18F]fluorobenzoate, a crucial intermediate in preparing N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB). This compound is used for labeling proteins through [18F]fluorobenzoylation, demonstrating the relevance of fluorobenzoic acids in developing radiopharmaceuticals (G. Tang et al., 2008).
Biodegradation Studies
Studies on the biodegradation of fluorobenzoic acids, including 3-fluorobenzoate, have provided insights into microbial metabolism and environmental detoxification. For instance, a strain of Sphingomonas sp. HB-1 has been found capable of degrading 3-fluorobenzoate, with the biodegradation pathway involving the formation of various fluorinated intermediates. This research is crucial for understanding the environmental fate of fluorinated organic compounds and exploring the potential of microbial bioremediation (F. Boersma et al., 2004).
Herbicidal Applications
Derivatives of fluorobenzoic acid, such as 3-chloro-4-fluorobenzoylthiourea, have been synthesized and shown to exhibit herbicidal activity. These compounds offer a potential avenue for the development of new herbicides, highlighting the importance of fluorobenzoic acids in agricultural chemistry (Liu Chang-chun, 2006).
properties
IUPAC Name |
3-ethyl-4-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNPXEOUMUXBDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00464305 | |
Record name | 3-ethyl-4-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00464305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-4-fluorobenzoic acid | |
CAS RN |
847862-92-4 | |
Record name | 3-ethyl-4-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00464305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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